3-(Diethylcarbamoyl)-1-methylpyridinium
Description
3-(Diethylcarbamoyl)-1-methylpyridinium iodide (CAS: 1013-86-1) is a quaternary ammonium compound with a pyridinium core. Its molecular formula is C₁₁H₁₇N₂O·I, and it features a 1-methylpyridinium backbone substituted at the 3-position with a diethylcarbamoyl group (N,N-diethylcarboxamide). The iodide ion serves as the counterion, enhancing its solubility in polar solvents .
This compound belongs to the class of pyridinium salts, which are widely studied for their applications in pharmaceuticals, ionic liquids, and chemical synthesis.
Properties
Molecular Formula |
C11H17N2O+ |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C11H17N2O/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10/h6-9H,4-5H2,1-3H3/q+1 |
InChI Key |
BEPUNMMUQLADTP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(Diethylcarbamoyl)-1-methylpyridinium iodide are best understood when compared to analogous pyridinium derivatives and related heterocyclic compounds. Below is a detailed analysis:
Pyridostigmine Bromide
Structure: 3-[[(Dimethylamino)carbonyl]oxy]-1-methylpyridinium bromide . Key Differences:
- Substituent at Position 3 : Pyridostigmine contains a dimethylcarbamoyloxy group (ester linkage), whereas 3-(Diethylcarbamoyl)-1-methylpyridinium has a diethylcarbamoyl group (amide linkage).
- Counterion : Bromide (Br⁻) vs. iodide (I⁻), affecting solubility and crystal packing.
- Applications : Pyridostigmine is a clinically used cholinergic agent (e.g., for myasthenia gravis), highlighting how substituent modifications (e.g., ester vs. amide, dimethyl vs. diethyl) alter biological targeting and efficacy .
Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives
Structure : Derivatives feature a thiosemicarbazone group attached to pyridine-3-carbaldehyde (e.g., compounds 1–8 in ) .
Key Differences :
- Functional Groups : Thiosemicarbazones contain a sulfur-rich backbone, enabling metal chelation, unlike the ionic pyridinium structure.
- Solubility : These derivatives dissolve in organic solvents (e.g., DMSO, chloroform), whereas 3-(Diethylcarbamoyl)-1-methylpyridinium iodide is more polar and water-soluble due to its ionic nature .
- Applications : Thiosemicarbazones are explored for antimicrobial and anticancer activity, contrasting with pyridinium salts’ roles in neurotransmission or ionic liquids .
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid
Structure : A dihydropyridine derivative with a boronic acid group at position 3 .
Key Differences :
- Ring Saturation : The partially hydrogenated pyridine ring reduces aromaticity, altering electronic properties.
- Reactivity : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, whereas the diethylcarbamoyl group in 3-(Diethylcarbamoyl)-1-methylpyridinium iodide is inert under similar conditions .
- Applications : Dihydropyridines are intermediates in organic synthesis, while pyridinium salts are utilized in drug delivery or surfactants .
1-β-D-Ribosyl-3-Pyridinecarboxamide
Structure : A ribose-conjugated pyridinecarboxamide (e.g., FDB022281) .
Key Differences :
- Sugar Moiety : The ribosyl group enables nucleoside-like behavior, unlike the alkylated pyridinium structure.
- Biological Role : Such compounds may mimic nucleotides, targeting viral polymerases, whereas 3-(Diethylcarbamoyl)-1-methylpyridinium iodide lacks this sugar-mediated specificity .
Research Findings and Industrial Relevance
- Synthetic Versatility : The diethylcarbamoyl group in 3-(Diethylcarbamoyl)-1-methylpyridinium iodide is derived from diethylcarbamoyl chloride , a key intermediate in agrochemical and pharmaceutical synthesis .
- Material Science : Pyridinium salts are investigated as ionic liquids due to their low volatility and thermal stability, with the diethylcarbamoyl group enhancing hydrophobicity .
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